molecular formula C11H10N2O2S B3276507 N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 64309-02-0

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3276507
CAS No.: 64309-02-0
M. Wt: 234.28
InChI Key: LKUWPBGOUVNUAN-UHFFFAOYSA-N
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Description

“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is a chemical compound with the empirical formula C11H10N2O2S . It has a molecular weight of 234.27 . This compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “2-Acetamido-4-(4-hydroxyphenyl)thiazole” were not found, related compounds such as N-(substituted Phenyl)-2-chloroacetamides have been synthesized and studied for their antimicrobial potential . Another study synthesized a series of novel ethyl 4‐(methyl or trifluoromethyl)‐2‐(2‐(substituted phenoxy)acetamido)thiazole‐5‐carboxylates .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-4-(4-hydroxyphenyl)thiazole” includes a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI string is 1S/C11H10N2O2S/c1-7(14)12-11-13-9(6-16-11)8-4-2-3-5-10(8)15/h2-6,15H,1H3,(H,12,13,14) .


Physical and Chemical Properties Analysis

“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is a solid compound . It has a molecular weight of 234.28 g/mol, and its exact mass and monoisotopic mass are 234.04629874 g/mol . The compound has a topological polar surface area of 90.5 Ų .

Scientific Research Applications

Antitumor Activity

2-Acetamido-4-(4-hydroxyphenyl)thiazole and its derivatives exhibit significant potential in antitumor activity. Research by El-Messery et al. (2012) demonstrates that certain analogs of this compound show broad-spectrum antitumor effects, particularly against leukemia cell lines. These compounds were evaluated for their activity at a single dose of 10 μM, indicating their efficacy in inhibiting cancer cell growth (El-Messery et al., 2012).

Antimicrobial Activity

Another significant application of 2-Acetamido-4-(4-hydroxyphenyl)thiazole derivatives is in the realm of antimicrobial activity. Saravanan et al. (2010) synthesized novel thiazole derivatives that showed substantial anti-bacterial and anti-fungal activities. These compounds were effective against various strains, including Staphylococcus aureus and Escherichia coli, indicating their potential in combating microbial infections (Saravanan et al., 2010).

Safety and Hazards

“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

Future Directions

While specific future directions for “2-Acetamido-4-(4-hydroxyphenyl)thiazole” were not found, related thiazole compounds have shown promise in various fields, including as antimicrobial agents , and in the treatment of glioblastoma and melanoma .

Properties

IUPAC Name

N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-10(6-16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUWPBGOUVNUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60802603
Record name N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60802603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64309-02-0
Record name N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60802603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64309-02-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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